molecular formula C9H17NO3 B6156249 tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate CAS No. 2307928-96-5

tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate

Cat. No.: B6156249
CAS No.: 2307928-96-5
M. Wt: 187.24 g/mol
InChI Key: VYNNEQMTIKFYLS-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate: is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxybutenyl moiety, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials are typically sourced in bulk, and the reaction is scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxybutenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl group in the carbamate moiety.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its carbamate moiety can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate involves its interaction with biological targets through its carbamate functional group. The compound can act as a reversible inhibitor of enzymes that hydrolyze carbamates. The hydroxybutenyl moiety may also participate in hydrogen bonding and other interactions with molecular targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(4-hydroxybutyl)carbamate
  • tert-Butyl N-(4-hydroxyphenyl)carbamate

Uniqueness: tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate is unique due to the presence of the hydroxybutenyl moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other carbamate derivatives and enhances its utility in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, nucleophilic substitution, and deprotection.", "Starting Materials": [ "tert-butyl carbamate", "4-hydroxybut-2-en-1-yl bromide", "potassium carbonate", "acetonitrile", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl group", "React 4-hydroxybut-2-en-1-yl bromide with tert-butyl carbamate in the presence of potassium carbonate and acetonitrile to form tert-butyl N-(4-bromobut-2-en-1-yl)carbamate.", "Step 2: Nucleophilic substitution", "Treat tert-butyl N-(4-bromobut-2-en-1-yl)carbamate with sodium hydroxide in methanol to replace the bromine atom with a hydroxyl group, forming tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate.", "Step 3: Deprotection", "Add hydrochloric acid to the reaction mixture to remove the tert-butyl protecting group, yielding the final product tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate.", "Step 4: Isolation", "Extract the product with diethyl ether and dry over anhydrous sodium sulfate to obtain pure tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate." ] }

CAS No.

2307928-96-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(4-hydroxybut-2-enyl)carbamate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)

InChI Key

VYNNEQMTIKFYLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCO

Purity

95

Origin of Product

United States

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